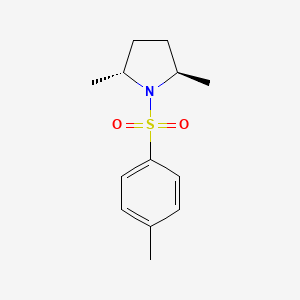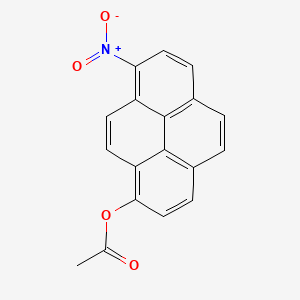
Pyrrolidine, 2,5-dimethyl-1-((4-methylphenyl)sulfonyl)-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 2,5-dimethyl-1-((4-methylphenyl)sulfonyl)-, trans- is a heterocyclic amine with a saturated five-membered ring structure. This compound is part of the pyrrolidine family, which is known for its diverse applications in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 2,5-dimethyl-1-((4-methylphenyl)sulfonyl)-, trans- typically involves the reaction of 2,5-dimethylpyrrole with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolidine, 2,5-dimethyl-1-((4-methylphenyl)sulfonyl)-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Applications De Recherche Scientifique
Pyrrolidine, 2,5-dimethyl-1-((4-methylphenyl)sulfonyl)-, trans- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antitubercular activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Pyrrolidine, 2,5-dimethyl-1-((4-methylphenyl)sulfonyl)-, trans- involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This compound can also interact with cellular pathways, affecting various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrrolidine
- 2,5-Dimethylpyrrole
- 4-Methylbenzenesulfonyl chloride
Uniqueness
Pyrrolidine, 2,5-dimethyl-1-((4-methylphenyl)sulfonyl)-, trans- is unique due to its specific structural features, such as the presence of both dimethyl and sulfonyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
123993-97-5 |
|---|---|
Formule moléculaire |
C13H19NO2S |
Poids moléculaire |
253.36 g/mol |
Nom IUPAC |
(2R,5R)-2,5-dimethyl-1-(4-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C13H19NO2S/c1-10-4-8-13(9-5-10)17(15,16)14-11(2)6-7-12(14)3/h4-5,8-9,11-12H,6-7H2,1-3H3/t11-,12-/m1/s1 |
Clé InChI |
MNIJNFNCRLFBAR-VXGBXAGGSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H](N1S(=O)(=O)C2=CC=C(C=C2)C)C |
SMILES canonique |
CC1CCC(N1S(=O)(=O)C2=CC=C(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















